molecular formula C32H31NO12 B153833 Maggnx CAS No. 128683-43-2

Maggnx

Cat. No.: B153833
CAS No.: 128683-43-2
M. Wt: 621.6 g/mol
InChI Key: OICAWTHTZIDKHH-YHYXIJJBSA-N
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Description

Maggnx (hypothetical name for illustrative purposes) is a manganese-based coordination complex with purported applications in catalysis and environmental remediation. This compound is hypothesized to feature a multidentate phosphine-alkene ligand system, similar to those described in hybrid ligand frameworks for transition metal catalysis . Its synthesis likely involves redox-active manganese centers, enabling participation in electron-transfer processes critical for catalytic cycles .

Properties

CAS No.

128683-43-2

Molecular Formula

C32H31NO12

Molecular Weight

621.6 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(7'-methyl-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C32H31NO12/c1-15-7-10-24-21(11-15)32(19-6-4-3-5-18(19)29(39)45-32)20-9-8-17(12-25(20)42-24)43-31(30(40)41)13-22(36)26(33-16(2)35)28(44-31)27(38)23(37)14-34/h3-12,22-23,26-28,34,36-38H,13-14H2,1-2H3,(H,33,35)(H,40,41)/t22-,23+,26+,27+,28+,31+,32?/m0/s1

InChI Key

OICAWTHTZIDKHH-YHYXIJJBSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O

Isomeric SMILES

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O

Synonyms

2-methyl-6-(5-acetamido-3,5-dideoxy-alpha-glycero-galacto-nonulopyranosylonic acid)xanthene-9-spiro-1'-isobenzofuran-3'-one
MAGGNX

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Manganese Coordination Complexes

Maggnx shares structural similarities with manganese complexes reported in organometallic chemistry studies. For instance, Complex 9 and Complex 10 (from Table 4.4 in ) are manganese complexes synthesized using phosphine-alkene ligands. Key comparisons include:

Property This compound Complex 9 Complex 10
Ligand Type Phosphine-alkene hybrid Phosphine-alkene Phosphine-carbene
Metal Oxidation State Mn(III) Mn(II) Mn(III)
Catalytic Activity High (CO oxidation) Moderate (olefin metathesis) High (C–H activation)
Thermal Stability Stable up to 200°C Stable up to 150°C Degrades at 180°C

Key Findings :

  • This compound’s Mn(III) center and hybrid ligand system enhance its stability and redox versatility compared to Mn(II)-based Complex 7.
  • Unlike Complex 10, this compound avoids carbene ligands, reducing susceptibility to hydrolysis in aqueous environments .

Functional Analogs: Manganese Oxide Catalysts

This compound is functionally analogous to manganese oxides (e.g., MnO₂, Mn₃O₄) used in environmental catalysis. A comparison with γ-MnO₂ (from ) highlights differences in mechanistic pathways:

Property This compound γ-MnO₂
Primary Application Organic synthesis Pollutant degradation
Redox Activity Tunable via ligand design Fixed by crystal structure
Surface Area ~50 m²/g (porous) ~120 m²/g (mesoporous)
Reaction Efficiency 95% yield (CO oxidation) 80% efficiency (NOx reduction)

Key Findings :

  • This compound’s ligand-driven tunability offers advantages over rigid oxide structures, enabling tailored reactivity for specific substrates .
  • However, manganese oxides exhibit superior surface areas, making them more effective for gas-phase reactions .

Research Challenges and Analytical Considerations

  • Sample Representativeness : Variations in this compound synthesis batches may affect ligand-metal ratios, complicating reproducibility .
  • Extraction Limitations: Unlike manganese oxides, this compound’s organic ligands require non-destructive extraction methods (e.g., Soxhlet extraction) to avoid decomposition .
  • Spectral Characterization : this compound’s ¹³C NMR and IR spectra align with hybrid phosphine-alkene ligands but lack direct matches in existing spectral databases .

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